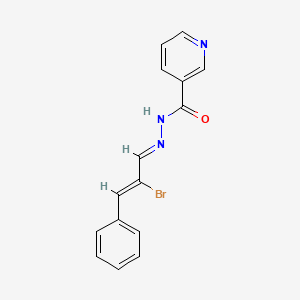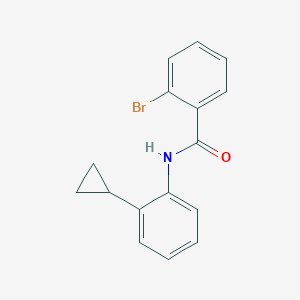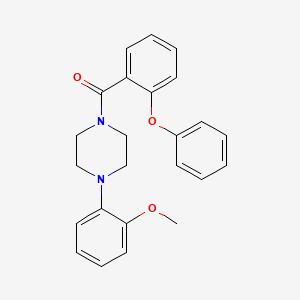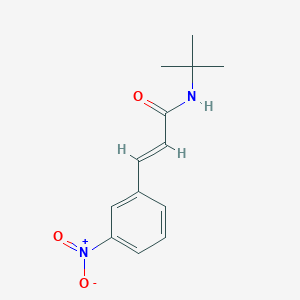![molecular formula C20H15N5OS B5511489 4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)
4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazole compounds are a significant class in organic chemistry due to their diverse biological activities and potential as corrosion inhibitors. The focus on 4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol stems from this interest, aiming to explore its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of triazole derivatives, such as this compound, involves multi-step reactions that are theoretically analyzed to be energetically feasible at room temperature. These reactions are exothermic, spontaneous, and favored in the forward direction, indicating efficient synthesis pathways (Srivastava et al., 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives has been studied using various techniques such as X-ray diffraction, FT-IR, UV-visible, NMR spectroscopy, and density functional theory (DFT) calculations. These studies reveal the compound's structural features, including bond lengths and angles, and the preferred tautomeric forms, contributing to a comprehensive understanding of its molecular architecture (Șahin et al., 2011).
Chemical Reactions and Properties
The reactivity and chemical behavior of triazole derivatives are influenced by their molecular structure. Studies on Schiff bases of triazoles have demonstrated their role as effective corrosion inhibitors, highlighting the impact of molecular structure on chemical properties and reactivity. These findings suggest that modifications to the triazole ring can significantly affect the compound's chemical behavior, including its interaction with metal surfaces (Ansari et al., 2014).
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. The solvatomorphic behavior of some triazole derivatives underlines the importance of solvent interactions in determining the compound's physical state and stability (Shukla et al., 2014).
Chemical Properties Analysis
The chemical properties of triazole derivatives are characterized by their reactivity towards various chemical agents and their potential biological activities. Theoretical and experimental studies have shown that these compounds can act as inhibitors for specific enzymes, indicating their potential for therapeutic applications. The understanding of these chemical properties is essential for designing triazole-based compounds with desired biological activities (Srivastava et al., 2016).
科学的研究の応用
Corrosion Inhibition
This compound and its derivatives have been investigated for their potential as corrosion inhibitors. A study identified Schiff’s bases of pyridyl substituted triazoles, including closely related structures, as effective corrosion inhibitors for mild steel in hydrochloric acid solutions. These inhibitors were found to exhibit significant performance, with one of the compounds achieving a 96.6% inhibition efficiency at a certain concentration. The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, suggesting a mixed mode of corrosion inhibition. This application is crucial for extending the life of metal structures and minimizing economic losses due to corrosion (Ansari, Quraishi, & Singh, 2014).
Antimicrobial Activity
Several studies have synthesized derivatives of 1,2,4-triazoles, including compounds with structures similar to 4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, and evaluated their antimicrobial activities. These compounds have shown good or moderate activity against various bacteria and fungi, highlighting their potential as leads for the development of new antimicrobial agents. The antimicrobial activity of these compounds is attributed to their ability to interact with bacterial and fungal cells, disrupting critical processes and leading to cell death (Bayrak et al., 2009).
Chemical and Structural Analysis
Research into the properties and reactions of triazole derivatives, including those similar to the compound , involves experimental and theoretical analyses. Studies have focused on understanding the intermolecular interactions, conformational analysis, and density functional theory (DFT) investigations of such compounds. This research provides insights into the electronic structure, reactivity, and potential applications of triazole derivatives in various fields, including pharmaceuticals and materials science (Shukla et al., 2014; Kumar et al., 2021).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
特性
IUPAC Name |
4-[(E)-(3-phenoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5OS/c27-20-24-23-19(16-9-11-21-12-10-16)25(20)22-14-15-5-4-8-18(13-15)26-17-6-2-1-3-7-17/h1-14H,(H,24,27)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNPZMGYCBYKPY-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)



![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)
![1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5511456.png)
![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)


![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)
![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)